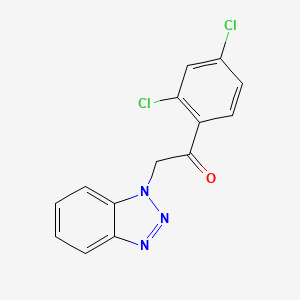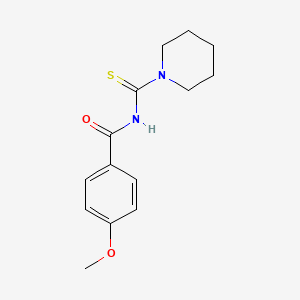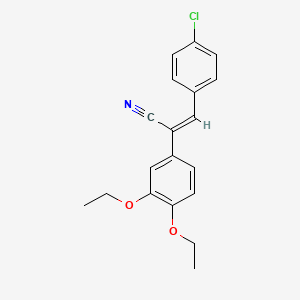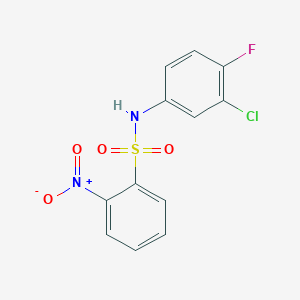
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide, also known as CFNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CFNS belongs to the class of sulfonamide compounds that are widely used as antibacterial and antifungal agents. In recent years, CFNS has been extensively studied for its potential use in cancer treatment due to its unique properties.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide exerts its anticancer effects by inhibiting the activity of enzymes called carbonic anhydrases. Carbonic anhydrases play a crucial role in the growth and survival of cancer cells. By inhibiting their activity, N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has been shown to have a low toxicity profile and does not cause significant side effects in experimental animals. It has also been shown to have a good pharmacokinetic profile, meaning that it is readily absorbed, distributed, and eliminated from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high purity, and is readily available. However, N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide is a relatively new compound, and its potential toxicity and side effects are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of the compound. Another area of research could focus on developing new analogs of N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide with improved efficacy and lower toxicity. Additionally, further research could be conducted to better understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide and its potential applications in the treatment of other diseases.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide can be synthesized by the reaction of 3-chloro-4-fluoroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide as a yellow crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has also been studied for its potential use in the treatment of other diseases such as inflammation and bacterial infections.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-9-7-8(5-6-10(9)14)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHVHGSTKKCAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
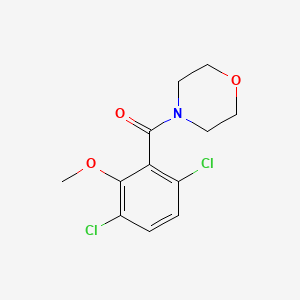
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)

